molecular formula C10H10O3 B13178787 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13178787
M. Wt: 178.18 g/mol
InChI Key: BUBVETCAHCSIJY-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by a methyl group at the 4-position and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the compound can be synthesized via the oxidation of furan-2-carboxylic acid with potassium permanganate .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis are employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
  • 2-Methyl-2,3-dihydrobenzofuran

Comparison: Compared to other similar compounds, 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H10O3/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h2-4,7H,5H2,1H3,(H,11,12)

InChI Key

BUBVETCAHCSIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(COC2=CC=C1)C(=O)O

Origin of Product

United States

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